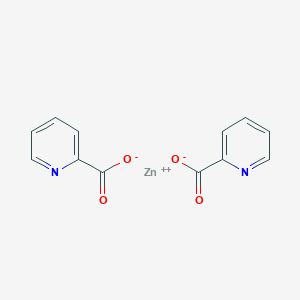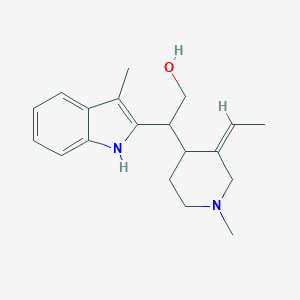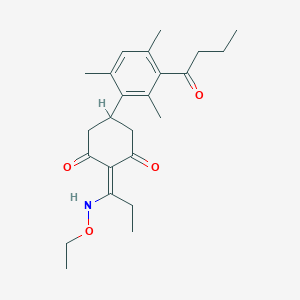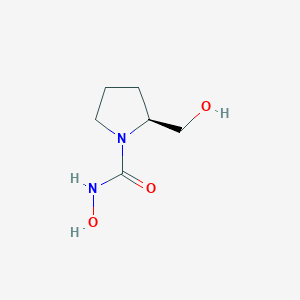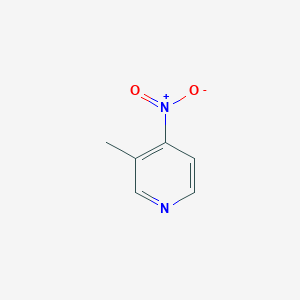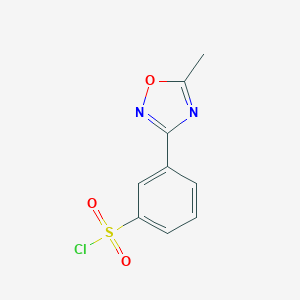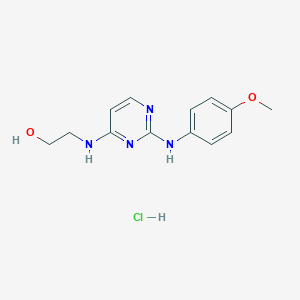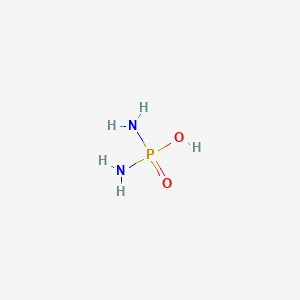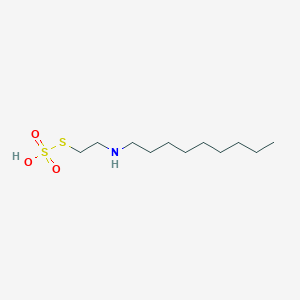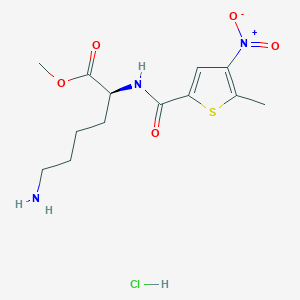
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride, also known as MNTL, is a compound that has been synthesized and studied for its potential applications in scientific research. MNTL is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body.
Mécanisme D'action
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is a substrate that can be selectively cleaved by certain enzymes, resulting in the release of a fluorescent molecule. The mechanism of action of N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride involves the interaction between the substrate and the enzyme active site, which leads to the formation of an enzyme-substrate complex. The complex then undergoes a chemical reaction that results in the cleavage of the substrate and the release of the fluorescent molecule.
Effets Biochimiques Et Physiologiques
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been shown to have a range of biochemical and physiological effects. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that play a role in the breakdown of the neurotransmitter acetylcholine. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has also been shown to bind to calmodulin, a protein that plays a role in calcium signaling in cells. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has several advantages for use in lab experiments. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is a fluorescent probe that can be used to detect enzyme activity in real-time. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is easy to synthesize and can be used in a variety of experimental conditions. However, N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride also has limitations. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is sensitive to pH and temperature changes, which can affect its fluorescence properties. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is also limited in its use for studying enzymes that do not cleave lysine-containing substrates.
Orientations Futures
There are several future directions for research on N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride. One direction is to study the structure and function of enzymes that cleave N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride and to use N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride as a tool for drug discovery. Another direction is to develop new fluorescent probes based on N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride for studying other enzymes and proteins. Additionally, further research is needed to explore the potential therapeutic applications of N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride, particularly for its anti-inflammatory effects.
Méthodes De Synthèse
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride can be synthesized by reacting 5-methyl-4-nitro-2-thiophene carboxylic acid with L-lysine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride as a white crystalline solid with a melting point of 214-216 °C.
Applications De Recherche Scientifique
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been studied for its potential applications in scientific research, particularly in the field of biochemistry. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been used as a fluorescent probe for detecting and measuring the activity of enzymes such as trypsin and chymotrypsin. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has also been used as a substrate for studying the kinetics of enzymes such as acetylcholinesterase and butyrylcholinesterase. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been used as a tool for studying the structure and function of proteins such as calmodulin and ribonuclease A.
Propriétés
Numéro CAS |
133628-32-7 |
|---|---|
Nom du produit |
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride |
Formule moléculaire |
C13H20ClN3O5S |
Poids moléculaire |
365.83 g/mol |
Nom IUPAC |
methyl (2S)-6-amino-2-[(5-methyl-4-nitrothiophene-2-carbonyl)amino]hexanoate;hydrochloride |
InChI |
InChI=1S/C13H19N3O5S.ClH/c1-8-10(16(19)20)7-11(22-8)12(17)15-9(13(18)21-2)5-3-4-6-14;/h7,9H,3-6,14H2,1-2H3,(H,15,17);1H/t9-;/m0./s1 |
Clé InChI |
ZAWJNANCAPLLFB-FVGYRXGTSA-N |
SMILES isomérique |
CC1=C(C=C(S1)C(=O)N[C@@H](CCCCN)C(=O)OC)[N+](=O)[O-].Cl |
SMILES |
CC1=C(C=C(S1)C(=O)NC(CCCCN)C(=O)OC)[N+](=O)[O-].Cl |
SMILES canonique |
CC1=C(C=C(S1)C(=O)NC(CCCCN)C(=O)OC)[N+](=O)[O-].Cl |
Autres numéros CAS |
133628-32-7 |
Synonymes |
L-Lysine, N(sup 2)-((5-methyl-4-nitro-2-thienyl)carbonyl)-, methyl est er, monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




